molecular formula C17H19NO2 B336681 N-(2,4-dimethylphenyl)-2-ethoxybenzamide

N-(2,4-dimethylphenyl)-2-ethoxybenzamide

Cat. No.: B336681
M. Wt: 269.34 g/mol
InChI Key: LCDOJJPDVWLOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dimethylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzamide ring and a 2,4-dimethylphenyl group attached via an amide linkage. The 2,4-dimethylphenyl group is known to enhance lipophilicity, which can influence bioavailability and membrane permeability . The ethoxy group may contribute to solubility and electronic effects, distinguishing it from other benzamide derivatives.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-14(16)17(19)18-15-10-9-12(2)11-13(15)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

LCDOJJPDVWLOQR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-(2,4-dimethylphenyl)-2-ethoxybenzamide with structurally related compounds:

Compound Name Molecular Formula Substituents (Benzamide/Amine) Molecular Weight (g/mol) Key Properties/Activities Source/Evidence
This compound C₁₇H₁₉NO₂ 2-ethoxy / 2,4-dimethylphenyl 281.34 High lipophilicity (inferred) Synthesized analog
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide C₁₅H₁₆N₄S Hydrazinecarbothioamide / 2,5-dimethylphenyl 296.38 IC₅₀ = 0.8 µM/L (MCF-7 cancer cells)
N-(2,4-Dimethylphenyl)-formamide (2,4-DMF) C₉H₁₁NO Formamide / 2,4-dimethylphenyl 149.19 Amitraz metabolite; neurotoxic potential
4-Chloro-N-(2-methoxyphenyl)benzamide C₁₄H₁₂ClNO₂ 4-chloro / 2-methoxyphenyl 275.71 Crystallographic stability
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide C₁₈H₂₂N₂O₃ 2-(2-ethoxyethoxy) / 4-amino-2-methylphenyl 314.38 Enhanced solubility via ethoxy chain


Key Observations:

  • Electronic Effects: The electron-donating ethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in or chloro in ), which may alter receptor binding or metabolic stability.

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